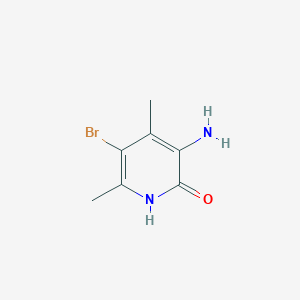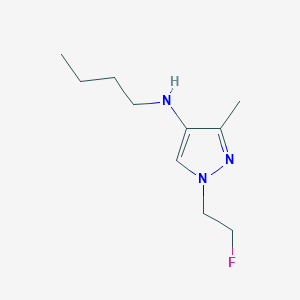
3-amino-5-bromo-4,6-dimethylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アミノ-5-ブロモ-4,6-ジメチルピリジン-2(1H)-オン: は、ピリジンファミリーに属する複素環式有機化合物です。この化合物は、ピリジン環の3位にアミノ基、5位に臭素原子、4位と6位に2つのメチル基が存在することが特徴です。また、2位にケト基も含まれており、ピリジノン誘導体となっています。このユニークな構造により、様々な科学研究分野で注目を集めています。
2. 製法
合成経路と反応条件
3-アミノ-5-ブロモ-4,6-ジメチルピリジン-2(1H)-オンの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つには、次のようなものがあります。
出発物質: 合成は、多くの場合、4,6-ジメチル-2-ピリジノンから始まります。
アミノ化: アミノ基は、アンモニアまたはアミンを用いた求核置換反応によって、3位に導入することができます。
工業生産方法
工業的な環境では、3-アミノ-5-ブロモ-4,6-ジメチルピリジン-2(1H)-オンの製造には、次のような方法が用いられることがあります。
大規模臭素化: 酢酸やジクロロメタンなどの溶媒中で、臭素またはNBSを用います。
触媒アミノ化:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-bromo-4,6-dimethyl-1,2-dihydropyridin-2-one can be achieved through several synthetic routes. One common method involves the bromination of 4,6-dimethyl-2-pyridone followed by amination. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
化学反応の分析
反応の種類
酸化: この化合物は、特にアミノ基で酸化反応を起こし、ニトロソまたはニトロ誘導体になります。
還元: 還元反応は、ケト基をヒドロキシル基に変換し、3-アミノ-5-ブロモ-4,6-ジメチルピリジン-2-オールを生成します。
置換: 臭素原子は、チオールやアルコキシドなどの他の求核剤で置換され、様々な誘導体を生成します。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換のための求核剤: チオール、アルコキシド、アミン。
主な生成物
酸化: ニトロソまたはニトロ誘導体。
還元: 3-アミノ-5-ブロモ-4,6-ジメチルピリジン-2-オール。
置換: 様々な置換されたピリジノン誘導体。
科学的研究の応用
化学
複雑な分子の合成: より複雑な有機分子の合成における中間体として使用されます。
触媒作用: 触媒反応における配位子として作用します。
生物学
酵素阻害: 天然基質との構造的類似性から、特定の酵素の阻害剤となる可能性があります。
生物学的プローブ: 生物学的経路やメカニズムの研究に使用されます。
医学
創薬: 創薬におけるファーマコフォアとしての可能性が調査されています。
抗菌活性: 抗菌性を示し、新しい抗生物質の開発候補となっています。
工業
材料科学: 特定の性質を持つ新しい材料の開発に使用されます。
農業: 農薬の合成における可能性があります。
作用機序
3-アミノ-5-ブロモ-4,6-ジメチルピリジン-2(1H)-オンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物は、酵素の活性部位に結合し、その活性を阻害することができます。生物学的システムでは、天然の基質や阻害剤を模倣することで特定の経路を阻害し、細胞機能の変化を引き起こす可能性があります。
類似化合物との比較
類似化合物
3-アミノ-4,6-ジメチルピリジン-2(1H)-オン: 5位に臭素原子がありません。
5-ブロモ-4,6-ジメチルピリジン-2(1H)-オン: 3位にアミノ基がありません。
3-アミノ-5-クロロ-4,6-ジメチルピリジン-2(1H)-オン: 5位に臭素原子ではなく塩素原子を含んでいます。
独自性
3-アミノ-5-ブロモ-4,6-ジメチルピリジン-2(1H)-オンは、アミノ基と臭素原子の両方が存在することで、そのアナログとは異なっています。これらの官能基の組み合わせは、独特な化学反応性と生物活性を付与し、様々な研究や産業用途において貴重な化合物となっています。
特性
分子式 |
C7H9BrN2O |
|---|---|
分子量 |
217.06 g/mol |
IUPAC名 |
3-amino-5-bromo-4,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9BrN2O/c1-3-5(8)4(2)10-7(11)6(3)9/h9H2,1-2H3,(H,10,11) |
InChIキー |
GRROHPGZODDYGV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC(=C1Br)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733807.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11733818.png)



![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11733841.png)
![2-Methyl-6-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B11733846.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine](/img/structure/B11733860.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11733865.png)

